キョートルフィン
概要
説明
キョートルフィンは、L-チロシル-L-アルギニンとしても知られており、脳内の痛みの調節に重要な役割を果たす神経活性ジペプチドです。1979年に日本の科学者によってウシの脳から初めて単離され、発見された場所である日本の京都市にちなんで名付けられました。キョートルフィンはモルヒネ様鎮痛作用を示しますが、オピオイド受容体と相互作用しません。 代わりに、メトエンケファリンを放出し、その分解から安定化させ、鎮痛効果に貢献しています .
科学的研究の応用
作用機序
キョートルフィンは、メトエンケファリンを放出し、その分解から安定化させることによって効果を発揮します。メトエンケファリンは、オピオイド受容体に結合して鎮痛効果を生み出す内因性オピオイドペプチドです。 キョートルフィンは、オピオイド受容体と直接相互作用しませんが、神経調節物質として作用し、メトエンケファリンの放出と安定性を高めます . さらに、キョートルフィンはシナプス後膜上の特定の受容体と相互作用し、神経調節特性に寄与する可能性があります .
類似の化合物との比較
キョートルフィンは、その特定の作用機序とメトエンケファリンを放出する能力により、神経活性ペプチドの中でユニークです。類似の化合物には次のものがあります。
メトエンケファリン: オピオイド受容体に直接結合する内因性オピオイドペプチドです。
ロイエンケファリン: メトエンケファリンと同様の特性を持つ別の内因性オピオイドペプチドです。
エンドルフィン: オピオイド受容体に結合して鎮痛効果を生み出す内因性ペプチドのグループです.
キョートルフィンは、オピオイド受容体と直接相互作用することなく、メトエンケファリンを放出し、安定化させる能力を持っているため、他のオピオイドペプチドとは異なります .
生化学分析
Biochemical Properties
Kyotorphin does not interact directly with opioid receptors. Instead, it exerts its analgesic effect by releasing met-enkephalin and stabilizing it from degradation . This suggests that kyotorphin interacts with enzymes and proteins involved in the synthesis and degradation of met-enkephalin .
Cellular Effects
Kyotorphin has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation induced by noradrenaline in brown fat cell culture systems . Furthermore, kyotorphin has been observed to have an analgesic effect when delivered directly to the central nervous system (CNS), suggesting that it influences cell function within the CNS .
Molecular Mechanism
Kyotorphin exerts its effects at the molecular level through several mechanisms. It is known to cause an increase in met-enkephalin release from brain and spinal slices . This release is potentially facilitated by the opening of plasma membrane Ca2+ channels through a conformational coupling of the InsP3 receptor with the transient receptor potential C1, downstream of the kyotorphin receptor-mediated activation of Gi and phospholipase C .
Temporal Effects in Laboratory Settings
It is known that kyotorphin has an analgesic effect, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of kyotorphin at different dosages in animal models have not been extensively studied. It has been reported that kyotorphin exhibits significant analgesic activity when administered directly into the brain of animal models .
Metabolic Pathways
Kyotorphin can be formed in the brain through two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by kyotorphin synthetase .
Transport and Distribution
Kyotorphin is unevenly distributed in the brain, with high concentrations found in the pain pathway, which involves regions associated with morphine analgesia
Subcellular Localization
Kyotorphin is subcellularly localized in the synaptosome fraction or nerve-ending particles . This suggests that kyotorphin may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .
準備方法
合成経路と反応条件
キョートルフィンは、標準的なペプチド合成法を使用して合成できます。一般的なアプローチの1つは、ベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロホスフェート(BOP)およびN-ヒドロキシベンゾトリアゾール(HOBt)または3-(ジエトキシホスホリルオキシ)-1,2,3-ベンゾトリアジン-4(3H)-オン(DEPBT)などのカップリング試薬を使用して、L-チロシンとL-アルギニンをカップリングすることです。 反応は通常、N-メチルモルホリン(NMM)またはジイソプロピルエチルアミン(DIEA)などの塩基の存在下で行われ、カップリング反応を促進します .
工業的製造方法
キョートルフィンの工業的製造には、同様のペプチド合成技術が使用されますが、より大規模です。このプロセスには、高収率と高純度を確保するために自動ペプチド合成装置の使用が含まれます。 合成されたペプチドは、逆相高速液体クロマトグラフィー(RP-HPLC)などの技術を使用して精製され、所望の純度レベルを実現します .
化学反応の分析
反応の種類
キョートルフィンは、次のようなさまざまな化学反応を起こします。
酸化: キョートルフィンは酸化されてジスルフィド結合を形成することができ、その生物活性に影響を与える可能性があります。
還元: 還元反応はジスルフィド結合を切断し、ペプチドを元の形に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とヨウ素があります。
還元: ジチオトレイトール(DTT)やβ-メルカプトエタノールなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はジスルフィド結合した二量体の形成につながる可能性がありますが、還元はキョートルフィンのモノマー形を回復させる可能性があります .
科学研究の応用
キョートルフィンは、次のような幅広い科学研究の応用を持っています。
化学: キョートルフィンとその誘導体は、さまざまな化学的特性を持つ多機能ペプチドとしての可能性について研究されています.
生物学: キョートルフィンは、痛みの調節における役割と、ヒトの脳脊髄液中における存在について調査されています.
医学: キョートルフィンの鎮痛特性は、疼痛管理療法の候補になっています。
産業: キョートルフィンの誘導体は、特に細菌と真菌の菌株におけるバイオフィルムの形成を阻害する抗菌特性について調査されています.
類似化合物との比較
Kyotorphin is unique among neuroactive peptides due to its specific mechanism of action and its ability to release met-enkephalin. Similar compounds include:
Met-enkephalin: An endogenous opioid peptide that directly binds to opioid receptors.
Leu-enkephalin: Another endogenous opioid peptide with similar properties to met-enkephalin.
Endorphins: A group of endogenous peptides that produce analgesic effects by binding to opioid receptors.
Kyotorphin’s uniqueness lies in its ability to release and stabilize met-enkephalin without directly interacting with opioid receptors, distinguishing it from other opioid peptides .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221136 | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70904-56-2 | |
Record name | Kyotorphin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70904-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kyotorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KYOTORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the Kyotorphin receptor. []
ANone:
- Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize Kyotorphin's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about Kyotorphin's conformational changes, interactions with lipid membranes, and potential for receptor docking.
A: [] Kyotorphin is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []
ANone: Kyotorphin itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.
A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate Kyotorphin's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.
A: * Chirality: D-Kyotorphin, the diastereomer of Kyotorphin, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of Kyotorphin amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated Kyotorphin (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized Kyotorphin analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []
A: * Enzymatic Degradation: Kyotorphin is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
* Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of Kyotorphin. []
* Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]
ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of Kyotorphin. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.
A:* In vitro: * Met-Enkephalin Release: Kyotorphin stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity Kyotorphin receptors in rat brain membranes. []* In vivo: * Analgesia: Kyotorphin produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: Kyotorphin and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]
ANone: While Kyotorphin is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.
ANone: Research on biomarkers specific to Kyotorphin's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.
A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of Kyotorphin and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Kyotorphin in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure Kyotorphin levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of Kyotorphin and its metabolites.
ANone: The provided research focuses on the biological effects of Kyotorphin. Information regarding its environmental impact and degradation pathways is not available.
ANone: While Kyotorphin is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.
ANone: The provided research primarily focuses on the biological activity and mechanisms of Kyotorphin. Detailed information on the validation of analytical methods is not extensively discussed.
ANone: The research primarily focuses on Kyotorphin's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.
A: [, ] Kyotorphin has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of Kyotorphin. []
ANone: The provided research does not offer information on Kyotorphin's potential to induce or inhibit drug-metabolizing enzymes.
A: * Biocompatibility: Kyotorphin is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []
ANone: While several other analgesic peptides exist, no direct substitutes for Kyotorphin are currently available.
ANone: The provided research focuses on the biological activity and mechanisms of Kyotorphin. Information about specific recycling or waste management strategies is not available.
ANone: Research on Kyotorphin is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to Kyotorphin research are not explicitly mentioned in the provided research articles.
A:* 1979: Kyotorphin was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。